molecular formula C4H3ClN2O2 B179483 4-Chloro-1H-pyrazole-3-carboxylic acid CAS No. 84547-87-5

4-Chloro-1H-pyrazole-3-carboxylic acid

Cat. No. B179483
CAS RN: 84547-87-5
M. Wt: 146.53 g/mol
InChI Key: ZOLUACWHRMUETA-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazole-3-carboxylic acid is a chemical compound with the empirical formula C4H3ClN2O2 and a molecular weight of 146.53 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole compounds, including 4-Chloro-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrazole-3-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including 4-Chloro-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

4-Chloro-1H-pyrazole-3-carboxylic acid has a density of 1.7±0.1 g/cm3, a boiling point of 389.8±22.0 °C at 760 mmHg, and a flash point of 189.5±22.3 °C .

Scientific Research Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Here are some applications of pyrazole derivatives:

  • Biological Field

    • Application : Pyrazole derivatives have been found to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Chemical Industry

    • Application : Pyrazole derivatives serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
    • Methods of Application : These compounds can be synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Medicinal Chemistry and Drug Discovery

    • Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : The outcomes of these applications can vary widely, but they generally involve the production of useful chemicals for various medicinal applications .
  • Agrochemistry

    • Application : Pyrazoles are also used in agrochemistry . For example, 1H-Pyrazole-4-carboxylic acid is used for synthesizing isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamide, which are used as herbicides .
  • Coordination Chemistry

    • Application : Pyrazoles are used in coordination chemistry .
  • Organometallic Chemistry

    • Application : Pyrazoles are used in organometallic chemistry .
  • Synthetic Intermediates

    • Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Methods of Application : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold .
    • Results or Outcomes : The outcomes of these applications can vary widely, but they generally involve the production of useful chemicals for various applications .
  • Material Science

    • Application : Pyrazole derivatives have applications in material science .
    • Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative used in material science might result in the formation of a material with unique properties .
  • Photophysical Properties

    • Application : Pyrazoles have valuable photophysical properties .
    • Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative with photophysical properties might show unique light absorption or emission characteristics .
  • Green Synthesis

    • Application : Pyrazole derivatives can be synthesized using green synthesis methods .
    • Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative synthesized using green synthesis methods might result in a lower environmental impact .
  • Microwave Synthesis

    • Application : Pyrazole derivatives can be synthesized using microwave synthesis .
    • Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative synthesized using microwave synthesis might result in a faster reaction time .
  • Pharmaceutically Crucial Chemicals

    • Application : Some fused pyrazoles have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
    • Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative used in pharmaceuticals might result in the development of a new drug .

properties

IUPAC Name

4-chloro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLUACWHRMUETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343432
Record name 4-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrazole-3-carboxylic acid

CAS RN

84547-87-5
Record name 4-Chloro-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com
A Berneman, L Montout, S Goyard, N Chamond… - PLoS …, 2013 - journals.plos.org
… Two of the soluble PYC derivatives, namely 4-chloro-1H-pyrazole-3-carboxylic acid (Cl-PZC, 4b) and 4-bromo-1H-pyrazole-3-carboxylic acid (Br-PZC, 4c), weakly inhibited TcPRAC (K i …
Number of citations: 19 journals.plos.org
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org
MS Ermolenko, S Guillou, YL Janin - Tetrahedron, 2013 - Elsevier
We report here the transformation of 3/5-trifluoromethylpyrazoles derivative into the corresponding NH-pyrazole-3/5-carboxylic acids. Moreover, from 4- or 5-iodinated-3/5-…
Number of citations: 37 www.sciencedirect.com
J Dufner-Beattie, A O'Guin, S O'Guin… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… The pyrazolo[1,5-a]pyrimidine ring was assembled by condensation of 5-amino-4-chloro-1H-pyrazole-3-carboxylic acid with 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione, and the …
Number of citations: 23 journals.asm.org
VV Utochnikova, EV Latipov, AI Dalinger… - Journal of …, 2018 - Elsevier
Novel materials based on lanthanide complexes with six pyrazolecarboxylates were obtained. They possess high solubility due to the purposeful introduction of the nitrogen heteroatom …
Number of citations: 32 www.sciencedirect.com

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